![molecular formula C13H13NS B14319413 Pyridine, 2-[[(4-methylphenyl)methyl]thio]- CAS No. 112498-21-2](/img/structure/B14319413.png)
Pyridine, 2-[[(4-methylphenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[(4-methylphenyl)methyl]thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted at the 2-position with a thioether group linked to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 2-chloropyridine with 4-methylbenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired thioether compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Pyridine derivatives without the thioether group.
Substitution: Nitrated or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological targets. It may also serve as a model compound for investigating the metabolism and biotransformation of thioethers in living organisms.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, Pyridine, 2-[[(4-methylphenyl)methyl]thio]- can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[(4-methylphenyl)methyl]thio]- involves its interaction with molecular targets through its thioether group and pyridine ring. The thioether group can undergo oxidation or reduction, altering the compound’s reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding with biological targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- Pyridine, 2-methyl-
- Pyridine, 4-methyl-
- 2-Pyridinamine, 4-methyl-
Comparison: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- is unique due to the presence of the thioether group linked to a 4-methylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For example, the thioether group can undergo oxidation to form sulfoxides or sulfones, which is not possible with simple methyl-substituted pyridines. Additionally, the presence of the 4-methylphenyl group can influence the compound’s electronic properties and steric effects, affecting its reactivity and interactions with other molecules.
Propiedades
Número CAS |
112498-21-2 |
|---|---|
Fórmula molecular |
C13H13NS |
Peso molecular |
215.32 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Clave InChI |
XUIAEUARFVMQJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



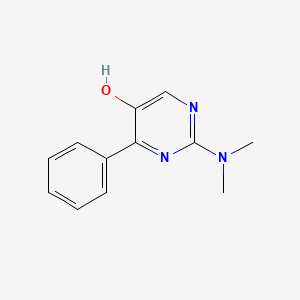
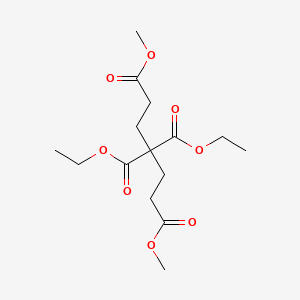
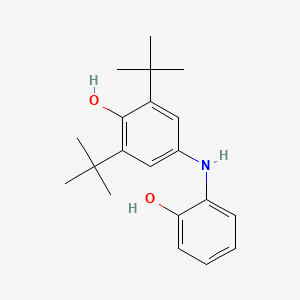
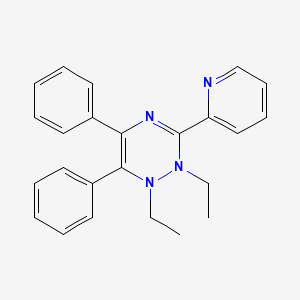
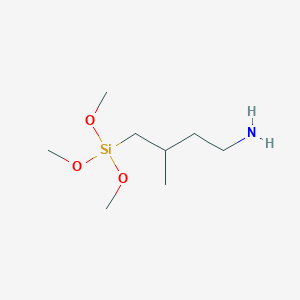



![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
